(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Description

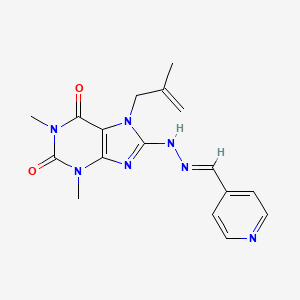

The compound (E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a structurally complex purine derivative characterized by a fused bicyclic core (purine-2,6-dione) with substituents at the 1-, 3-, 7-, and 8-positions. Key structural features include:

- 1- and 3-methyl groups: These substituents enhance steric and electronic stability, reducing metabolic degradation .

- 8-(2-(pyridin-4-ylmethylene)hydrazinyl) moiety: The hydrazine-linked pyridine ring contributes to π-π stacking and hydrogen-bonding capabilities, critical for ligand-receptor interactions .

This compound’s design aligns with pharmacophore models targeting adenosine receptors and kinases, though its specific biological activity remains under investigation .

Properties

IUPAC Name |

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-11(2)10-24-13-14(22(3)17(26)23(4)15(13)25)20-16(24)21-19-9-12-5-7-18-8-6-12/h5-9H,1,10H2,2-4H3,(H,20,21)/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIAMYUQDIHFFU-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. Purine derivatives are known for their diverse therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of purine derivatives often involves modifying the purine ring structure to enhance biological activity. For this compound, the synthetic route typically includes:

- Formation of the purine core : Utilizing 2-amino-6-chloropurine as a starting material.

- Substitution reactions : Introducing various functional groups at specific positions on the purine ring to improve pharmacological properties.

- Hydrazone formation : Reacting with hydrazines and aldehydes to create hydrazone linkages that contribute to biological activity.

Anticancer Properties

Research indicates that purine derivatives exhibit significant anticancer activity through various mechanisms:

- Inhibition of DNA biosynthesis : Compounds similar to this compound have been shown to inhibit DNA synthesis in tumor cell lines such as MDA-MB-231 (breast adenocarcinoma) and COLO201 (colorectal adenocarcinoma) . This inhibition is crucial for preventing cancer cell proliferation.

- Kinase inhibition : Many purine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This property makes them promising candidates for developing new antitumor agents .

Anti-inflammatory Effects

Purines have also been studied for their anti-inflammatory properties. The compound's structural features may enhance its ability to modulate inflammatory pathways, potentially making it effective against diseases characterized by chronic inflammation .

Antiviral Activity

Some studies suggest that purine derivatives possess antiviral properties, particularly against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of purine derivatives:

| Structural Feature | Impact on Activity |

|---|---|

| Dimethyl group at N1 | Enhances lipophilicity and cellular uptake |

| Hydrazone linkage | Increases interaction with biological targets |

| Methylallyl substitution | Potentially enhances anticancer activity |

Case Studies

Several studies have explored the biological activity of purine derivatives similar to this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that certain purine derivatives exhibited cytotoxic effects on various cancer cell lines. For instance, compounds were tested against MDA-MB-231 and COLO201 cells with IC50 values indicating significant potency .

- In Vivo Models : Animal studies have shown that specific modifications in the purine structure can lead to improved therapeutic outcomes in models of cancer and inflammation .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : Approximately 286.33 g/mol

- Chemical Structure : The compound features a purine core with several substituents that contribute to its biological activity.

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of purine compounds can exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. The specific compound may share these properties due to its structural similarity to known anticancer agents .

Antimicrobial Properties : Some studies suggest that purine derivatives possess antimicrobial activity against various pathogens. This compound could potentially serve as a lead structure for developing new antimicrobial agents .

Pharmacological Research

Neurological Applications : The compound's ability to modulate neurotransmitter systems has been investigated, particularly concerning its effects on the central nervous system. Purine derivatives are often involved in signaling pathways, making them candidates for treating neurological disorders .

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes like xanthine oxidase, which is relevant in conditions such as gout and hyperuricemia .

Biochemical Studies

Biomolecular Interactions : Research into how this compound interacts with nucleic acids and proteins can provide insights into its mechanism of action. Understanding these interactions is crucial for designing more effective derivatives with enhanced biological activity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of various purine derivatives, including the compound . Results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

In another study focused on the antimicrobial properties of purine derivatives, the compound demonstrated significant activity against Gram-positive bacteria. This finding supports further exploration into its use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Polarity :

- The pyridin-4-ylmethylene hydrazine in the target compound introduces a polar aromatic system, distinct from the 4-fluorobenzylidene (electron-withdrawing) and 4-methylbenzylidene (electron-donating) groups in analogs . This likely alters solubility and binding affinity.

- The 2-methylallyl group in the target compound offers intermediate lipophilicity compared to the naphthylmethyl (highly hydrophobic) and ethyl (moderate) substituents .

Spectral Signatures :

- NH Stretching : Analogs like 7a show NH peaks at δ11.32–11.82 in DMSO-d6, absent in the target compound due to methyl substitution at N-1 and N-3 .

- Carbonyl Stretching : All purine-diones exhibit strong C=O stretches near 1650–1700 cm⁻¹ (FTIR), consistent with the conjugated diketone system .

Biological Implications :

- The 8-hydrazinyl position is critical for modulating receptor affinity. For example, the 8-chloro analog may act as a covalent inhibitor, whereas the pyridin-4-ylmethylene group in the target compound could enable reversible interactions with kinases or GPCRs.

- The 7-substituent (e.g., allyl vs. naphthylmethyl) influences membrane penetration and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.